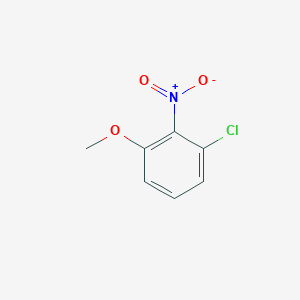

1-Chloro-3-methoxy-2-nitrobenzene

Description

Contextual Significance of Substituted Benzenes in Organic Chemistry

Substituted benzenes are a cornerstone of organic chemistry, forming the basis for a vast array of pharmaceuticals, agrochemicals, and materials. The introduction of various functional groups onto the benzene (B151609) ring dramatically alters its physical and chemical properties, allowing for the fine-tuning of molecules for specific applications. Halogenation and nitration are fundamental reactions that introduce halogen atoms and nitro groups, respectively, to the aromatic ring. unacademy.com These substitutions can influence the reactivity and positional selectivity of subsequent reactions. quora.comyoutube.com For instance, the nitro group is strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic substitution and directs incoming groups to the meta position. quora.com The presence of a halogen atom also influences the electronic nature of the ring, further modifying its reactivity. researchgate.net

Methoxy-substituted derivatives, on the other hand, introduce an electron-donating methoxy (B1213986) group (-OCH3), which can activate the ring and direct incoming substituents to the ortho and para positions. The interplay of these different substituents on a single benzene ring, as seen in halogenated and methoxy-substituted nitrobenzenes, creates a complex and nuanced reactivity profile that is of great interest to synthetic chemists.

Overview of 1-Chloro-3-methoxy-2-nitrobenzene in Chemical Research

This compound is a specific substituted benzene that has garnered attention in chemical research primarily as a valuable intermediate in organic synthesis. chembk.com Its trifunctional nature, possessing a chloro, a methoxy, and a nitro group, provides multiple sites for chemical modification, making it a versatile building block for the construction of more complex molecules. chemicalbook.comacs.org Research has focused on leveraging the unique electronic and steric environment created by the ortho-nitro and meta-chloro/methoxy arrangement to achieve selective chemical transformations. gla.ac.uk

Chemical and Physical Properties

The physical and chemical characteristics of this compound are crucial for its application in synthesis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H6ClNO3 |

| Molecular Weight | 187.58 g/mol chemicalbook.comglpbio.com |

| Appearance | Brown oil chemicalbook.com |

| CAS Number | 5472-99-1 chemicalbook.comglpbio.com |

Synthesis and Reactivity

The synthesis of this compound is a key area of investigation, with various methods developed to achieve this specific substitution pattern.

Detailed Research Findings

One documented synthesis of this compound starts from 3-Methoxy-2-nitroaniline. chemicalbook.com The process involves a diazotization reaction where the amine group is converted into a diazonium salt using sodium nitrite (B80452) in the presence of hydrochloric acid at 0°C. chemicalbook.com This is followed by a Sandmeyer-type reaction where the diazonium group is replaced by a chlorine atom using copper(II) chloride. chemicalbook.com The reaction mixture is stirred at room temperature for an extended period, and after workup, this compound is obtained as a brown oil. chemicalbook.com

The unique arrangement of substituents in this compound makes it a precursor for the synthesis of various heterocyclic compounds. For instance, ortho-substituted nitrobenzenes can undergo cyclization reactions to form quinoline (B57606) N-oxides and 1-hydroxyindoles. gla.ac.uk The presence of the methoxy group can also influence the outcome of such reactions. gla.ac.uk

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-chloro-3-methoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-6-4-2-3-5(8)7(6)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDFFRYBIFYDKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00283073 | |

| Record name | 1-chloro-3-methoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5472-99-1 | |

| Record name | 5472-99-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-chloro-3-methoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 1 Chloro 3 Methoxy 2 Nitrobenzene

Precursor-Based Synthesis Routes

Precursor-based syntheses are foundational in organic chemistry, relying on the modification of existing substituted benzenes to achieve the desired product. These methods are often well-established and utilize readily available starting materials.

Derivatization from 3-methoxy-2-nitro-phenylamine

A prominent and effective method for the synthesis of 1-chloro-3-methoxy-2-nitrobenzene is through the derivatization of 3-methoxy-2-nitro-phenylamine. This process involves a two-step sequence beginning with the diazotization of the primary amine, followed by a Sandmeyer reaction to introduce the chloro group.

The initial step is the diazotization of 3-methoxy-2-nitro-phenylamine. This reaction is typically carried out at low temperatures, around 0°C, using a solution of sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid. The amine group is converted into a diazonium salt, a highly versatile intermediate in aromatic chemistry. rsc.org

Following the formation of the diazonium salt, the Sandmeyer reaction is employed to replace the diazonium group with a chlorine atom. This is achieved by treating the diazonium salt solution with a solution of copper(I) chloride (CuCl) or copper(II) chloride (CuCl2) in hydrochloric acid. rsc.orgchem-station.com The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. chem-station.com The use of a copper catalyst is crucial for the efficient conversion to the aryl halide. chem-station.comwikipedia.org This specific transformation has been reported to yield this compound in good yields, for instance, 66% as a brown oil. rsc.org

Table 1: Reagents and Conditions for the Derivatization of 3-methoxy-2-nitro-phenylamine

| Step | Reagents | Conditions | Product | Yield |

| Diazotization | 3-methoxy-2-nitro-phenylamine, Sodium nitrite, Hydrochloric acid | 0°C | 3-methoxy-2-nitrobenzenediazonium chloride | Intermediate |

| Sandmeyer Reaction | 3-methoxy-2-nitrobenzenediazonium chloride, Copper(II) chloride, Hydrochloric acid | Room temperature | This compound | 66% rsc.org |

Potential Analogous Nitration and Chlorination Pathways

Alternative synthetic strategies can be envisioned by altering the sequence of introducing the nitro and chloro substituents onto a methoxy-substituted benzene (B151609) ring (anisole derivative).

One potential pathway is the nitration of 3-chloroanisole (B146291). In this scenario, the directing effects of the existing chloro and methoxy (B1213986) groups would determine the position of the incoming nitro group. The methoxy group is a strong activating group and is ortho, para-directing, while the chloro group is a deactivating group but also ortho, para-directing. The strong activating nature of the methoxy group would likely dominate, directing the nitration to the positions ortho and para to it. This would lead to a mixture of isomers, and the desired 2-nitro isomer would need to be separated.

Another analogous pathway involves the chlorination of 3-methoxynitrobenzene. Here, the nitro group is a strong deactivating and meta-directing group, while the methoxy group is a strong activating and ortho, para-directing group. The powerful activating effect of the methoxy group would likely direct the incoming chloro group to the positions ortho and para to it, potentially leading to the desired product among other isomers. The regioselectivity of such electrophilic aromatic substitutions can be complex and often results in isomeric mixtures, necessitating purification steps.

Halogen Displacement Reactions for Methoxy Group Introduction

A conceptually different approach involves the introduction of the methoxy group via a nucleophilic aromatic substitution (SNAr) reaction. This strategy would typically start with a precursor that already contains the chloro and nitro groups in the desired positions. A suitable starting material for this pathway would be 1,3-dichloro-2-nitrobenzene.

In this reaction, the nitro group, being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. In 1,3-dichloro-2-nitrobenzene, the chlorine atom at the 3-position is ortho to the nitro group. Treatment of this compound with a strong nucleophile like sodium methoxide (B1231860) would lead to the displacement of the chloride ion at the 3-position by the methoxide ion. The presence of the nitro group is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thus facilitating the substitution.

Advanced Synthetic Approaches

To overcome the limitations of classical methods, such as long reaction times and the formation of isomeric mixtures, advanced synthetic approaches are being explored. These methods aim to improve reaction efficiency, reduce waste, and enhance regioselectivity.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, from hours to minutes, and often results in higher yields and purer products. scispace.comanton-paar.com This technique relies on the efficient heating of the reaction mixture through the interaction of microwaves with polar molecules. anton-paar.com

While a specific microwave-assisted synthesis of this compound has not been detailed in the provided context, the key reactions involved in its synthesis are amenable to this technology. For instance, microwave-assisted nitration of aromatic compounds has been shown to be a rapid and environmentally friendly alternative to conventional methods. scispace.comorientjchem.org Similarly, nucleophilic aromatic substitution reactions can be significantly accelerated under microwave irradiation, often in aqueous media, aligning with the principles of green chemistry. organic-chemistry.org The Sandmeyer reaction, a cornerstone of one of the primary synthetic routes, could also potentially be expedited using microwave heating.

Table 2: Potential Advantages of Microwave-Assisted Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes |

| Yields | Often moderate | Often higher |

| Purity | May require extensive purification | Generally higher |

| Energy Efficiency | Less efficient | More efficient internal heating anton-paar.com |

Regioselective Functionalization Strategies

Achieving high regioselectivity is a major goal in the synthesis of polysubstituted aromatic compounds. Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. chem-station.comwikipedia.org This technique utilizes a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent, directing the deprotonation (lithiation) to the adjacent ortho position. The resulting aryllithium species can then be quenched with an appropriate electrophile to introduce a new substituent with high precision. wikipedia.org

In a hypothetical application to the synthesis of this compound, one could envision a pathway starting from 3-chloroanisole. The methoxy group can act as a directing metalation group. wikipedia.org Treatment of 3-chloroanisole with a strong lithium base, such as n-butyllithium, would selectively deprotonate the aromatic ring at the C2 position, which is ortho to the methoxy group. The resulting aryllithium intermediate could then be reacted with a nitrating agent (an electrophile that can deliver a nitro group) to introduce the nitro group at the desired position, leading to the formation of this compound with high regioselectivity. This approach avoids the formation of isomeric mixtures often encountered in electrophilic aromatic substitution reactions.

Mechanistic Investigations of Formation Reactions

The reaction begins with the conversion of the primary aromatic amine, 3-methoxy-2-nitroaniline, into a diazonium salt. This is accomplished by treating the amine with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures. The resulting diazonium salt is a key intermediate, which is then introduced to a solution containing a copper salt, typically copper(II) chloride, to facilitate the replacement of the -N₂⁺ group with -Cl.

While the precise mechanism of the Sandmeyer reaction can be complex and is sometimes debated, it is widely believed to involve a single-electron transfer (SET) from the copper(I) catalyst (which can be generated in situ from Cu(II)) to the diazonium salt. This transfer results in the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then abstracts a chlorine atom from the copper(II) chloride, regenerating the copper(I) catalyst and forming the final product, this compound.

The conditions under which the synthesis of this compound is performed are critical for achieving a successful outcome and a good yield. The reaction is highly sensitive to temperature, the nature of the catalyst, and the acidic environment.

Reaction Conditions: The diazotization step requires low temperatures, typically around 0°C. chemicalbook.com This is crucial because aryl diazonium salts are generally unstable at higher temperatures and can decompose, potentially leading to side reactions and a lower yield of the desired product. Following the formation of the diazonium salt, the substitution reaction is often allowed to proceed at room temperature over an extended period, for instance, 48 hours, to ensure the reaction goes to completion. chemicalbook.com

Catalysis: The use of a copper salt is the defining feature of the Sandmeyer reaction and is essential for the efficient conversion of the diazonium salt to the corresponding aryl chloride. In a documented synthesis, copper(II) chloride (CuCl₂) is used as the catalyst. chemicalbook.com The copper catalyst facilitates the decomposition of the diazonium salt and the formation of the new carbon-chlorine bond. The catalytic cycle is believed to involve the interplay between copper(I) and copper(II) oxidation states to mediate the electron transfer processes that lead to the formation of the aryl radical intermediate.

The table below summarizes the key reagents and conditions for a typical synthesis of this compound from 3-methoxy-2-nitroaniline. chemicalbook.com

| Stage | Reagent | Solvent/Medium | Temperature | Duration | Purpose |

| Diazotization | 3-methoxy-2-nitroaniline, Sodium Nitrite, Hydrochloric Acid | Water | 0°C | 1 hour | Formation of the diazonium salt intermediate |

| Substitution | Aryl diazonium salt intermediate, Copper(II) Chloride, Hydrochloric Acid | Water | 0°C to Room Temperature | 48 hours | Copper-catalyzed replacement of the diazonium group with chloride |

The synthesis of this compound does not involve the formation or modification of any stereocenters. The starting material, 3-methoxy-2-nitroaniline, and the final product are both achiral molecules, meaning they are superimposable on their mirror images.

The reaction proceeds through planar or rapidly inverting intermediates (the benzene ring and the aryl radical), and the substitution occurs on the sp²-hybridized carbon of the aromatic ring. Consequently, there are no stereochemical outcomes, such as the formation of enantiomers or diastereomers, to consider in this synthetic pathway. The regiochemistry of the reaction is predetermined by the structure of the starting aniline derivative.

Chemical Reactivity and Transformation Mechanisms of 1 Chloro 3 Methoxy 2 Nitrobenzene

Electrophilic Aromatic Substitution Dynamics

The response of the aromatic ring in 1-Chloro-3-methoxy-2-nitrobenzene to electrophilic attack is a direct consequence of the cumulative electronic effects of its substituents.

Influence of Chloro and Methoxy (B1213986) Substituents on Ring Activation/Deactivation

The benzene (B151609) ring of this compound is generally deactivated towards electrophilic aromatic substitution. This is primarily due to the presence of the strongly electron-withdrawing nitro group (-NO2) and the inductively withdrawing chloro group (-Cl). libretexts.orgminia.edu.eg The nitro group deactivates the ring through both a strong resonance effect (pulling electron density out of the π-system) and an inductive effect. minia.edu.eg The chloro substituent also withdraws electron density via induction.

In contrast, the methoxy group (-OCH3) is an activating substituent. libretexts.org It donates electron density to the aromatic ring through a resonance effect, which involves the lone pairs on the oxygen atom. However, the powerful deactivating effects of the nitro and chloro groups overwhelm the activating nature of the methoxy group, rendering the entire aromatic system significantly less reactive than benzene towards electrophiles. libretexts.orgminia.edu.eg

Table 1: Influence of Substituents on Ring Reactivity in Electrophilic Aromatic Substitution

| Substituent | Effect on Ring | Electronic Influence |

| -NO₂ (Nitro) | Strongly Deactivating | Strong inductive and resonance withdrawal |

| -Cl (Chloro) | Weakly Deactivating | Inductive withdrawal, weak resonance donation |

| -OCH₃ (Methoxy) | Strongly Activating | Strong resonance donation, weak inductive withdrawal |

Regioselectivity in Further Substitution Reactions

The directing effects of the existing substituents determine the position of any subsequent electrophilic attack. Substituents guide incoming electrophiles to specific positions on the aromatic ring. libretexts.org

Methoxy group (-OCH₃): As a strong activator, it directs incoming electrophiles to the ortho and para positions.

Chloro group (-Cl): Despite being a deactivator, it is an ortho, para-director due to resonance stabilization of the intermediate carbocation. libretexts.org

Nitro group (-NO₂): As a strong deactivator, it directs incoming electrophiles to the meta position. minia.edu.eg

In this compound, these directing effects are superimposed. The positions ortho and para to the methoxy group are C2, C4, and C6. The positions ortho and para to the chloro group are C2 and C4. The positions meta to the nitro group are C4 and C6. All three groups, therefore, direct towards positions 4 and 6. Consequently, further electrophilic substitution, although sluggish, would be expected to yield a mixture of products substituted at the C4 and C6 positions. libretexts.orgyoutube.com

Nucleophilic Aromatic Substitution (SNAr) Investigations

Aromatic rings that are electron-poor are susceptible to attack by nucleophiles, leading to nucleophilic aromatic substitution (SNAr). This is a key reaction pathway for this compound. masterorganicchemistry.com

Reactivity at the Chlorine Center

The chlorine atom in this compound is activated towards SNAr reactions. wikipedia.org The rate of SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the chlorine atom). masterorganicchemistry.comwikipedia.org In this molecule, the nitro group is located at the ortho position relative to the chlorine. This placement is ideal for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.org The nucleophile attacks the carbon bearing the chlorine, and the nitro group delocalizes the resulting negative charge through resonance, lowering the activation energy for the substitution. youtube.com

Ether Cleavage and Alkylation Reactions of the Methoxy Group

The methoxy group in this compound can undergo cleavage to yield the corresponding phenol, 2-chloro-6-nitrophenol. This transformation typically requires harsh reaction conditions due to the general stability of aryl ethers. Strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) are commonly employed for this purpose. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 fashion. Lewis acids like boron tribromide (BBr₃) are also highly effective for the demethylation of aryl methyl ethers and often allow for milder reaction conditions.

Alkylation of the methoxy group itself is not a feasible reaction. However, following cleavage to the phenol, the resulting hydroxyl group can be readily alkylated to introduce different ether functionalities.

Ring Modification and Rearrangement Studies

While the functional groups on this compound are the primary sites of reactivity, the aromatic ring itself can, under specific conditions, undergo modification or rearrangement. However, literature specifically detailing such transformations for this compound is scarce.

In a broader context, substituted nitrobenzenes can participate in various rearrangement reactions. For instance, the von Richter rearrangement involves the reaction of an aromatic nitro compound with potassium cyanide to yield a carboxylic acid with the carboxyl group ortho to the position of the original nitro group. The applicability of this and other named rearrangements to this compound would depend on the specific reaction conditions and the electronic and steric influences of the substituents.

Nucleophilic aromatic substitution of the chloro group is generally disfavored due to the meta-directing effect of the nitro group. However, under forcing conditions or with very strong nucleophiles, substitution might be possible.

Computational Chemistry and Theoretical Studies of 1 Chloro 3 Methoxy 2 Nitrobenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-Chloro-3-methoxy-2-nitrobenzene, governed by its electronic configuration.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound is significantly influenced by the interplay of its substituents: the electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups, and the electron-donating methoxy (B1213986) (-OCH₃) group. Density Functional Theory (DFT) calculations, often using functionals like B3LYP or PBE0 with basis sets such as 6-311+G(d,p), are employed to model the electronic properties. arxiv.orgresearchgate.net

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO is typically delocalized over the benzene (B151609) ring with significant contributions from the methoxy group's oxygen atom, reflecting its electron-donating nature. Conversely, the LUMO is predominantly localized on the nitro group, indicative of its strong electron-withdrawing character. nih.govscispace.com The energy gap between the HOMO and LUMO is a key descriptor of the molecule's chemical reactivity and kinetic stability. For substituted nitrobenzenes, this gap is a critical parameter in understanding their electronic transitions and reactivity. nih.gov

Table 1: Representative Frontier Orbital Energies for Substituted Nitrobenzenes

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Nitrobenzene (B124822) | -7.98 | -1.54 | 6.44 |

| 1-Chloro-2-nitrobenzene (B146284) | -8.12 | -1.89 | 6.23 |

| 3-Methoxynitrobenzene | -7.65 | -1.32 | 6.33 |

| This compound (Estimated) | -7.8 to -8.0 | -1.7 to -1.9 | 6.1 to 6.2 |

Note: Values for this compound are estimated based on trends observed in related substituted nitrobenzenes. Actual values would require specific calculations.

Charge Distribution and Electrostatic Potential Mapping

The charge distribution within this compound is highly polarized. The nitro group significantly withdraws electron density from the aromatic ring, creating a region of positive electrostatic potential. nih.gov The methoxy group, through resonance, donates electron density to the ring, particularly at the ortho and para positions relative to itself. The chlorine atom exerts an inductive electron-withdrawing effect.

Molecular Electrostatic Potential (MEP) maps visually represent this charge distribution. In these maps, regions of negative potential (typically colored red) are concentrated around the oxygen atoms of the nitro group, indicating the most likely sites for electrophilic attack. Regions of positive potential (blue) are generally found around the hydrogen atoms of the benzene ring. The interplay of the substituents creates a complex potential surface that governs the molecule's intermolecular interactions. researchgate.net

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound primarily revolves around the orientation of the methoxy and nitro groups relative to the benzene ring.

Computational studies on analogous nitroaromatic compounds reveal that the nitro group tends to be nearly coplanar with the benzene ring to maximize resonance stabilization. However, steric hindrance from the adjacent methoxy group in this compound could induce a slight twist in the nitro group's orientation.

The methoxy group's conformation is determined by the torsion angle of the C(ring)-O-C-H bond. Free rotation around the C(ring)-O bond is generally expected, but the energy landscape may feature shallow minima corresponding to specific orientations that minimize steric clashes with the neighboring nitro and chloro groups. Discrepancies between computationally predicted and experimentally measured NMR chemical shifts can sometimes suggest the presence of significant conformational flexibility or multiple stable conformers in solution. A detailed conformational analysis would involve scanning the potential energy surface by systematically rotating these groups to identify low-energy conformers and the transition states connecting them.

Molecular Dynamics Simulations for Dynamic Behavior

MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion. This approach can be used to:

Explore conformational space: MD can reveal the accessible conformations of the molecule in a solvent and the timescales of transitions between them.

Study solvation: It can detail the structure of the solvent shell around the molecule and quantify intermolecular interactions like hydrogen bonding.

Simulate interactions with other molecules: For instance, MD can be used to model the adsorption of the compound onto a surface or its binding within a protein active site, which is crucial for understanding its environmental fate or potential biological activity. nih.gov

For this compound, MD simulations could elucidate how the solvent arrangement is influenced by the distinct polar regions of the molecule, particularly around the nitro and methoxy groups.

Prediction of Spectroscopic Parameters

Computational methods are powerful tools for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization. researchgate.net

DFT calculations are commonly used to predict vibrational spectra (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov For vibrational analysis, the calculation of harmonic frequencies at a chosen level of theory (e.g., B3LYP/6-311+G(d,p)) provides the positions and intensities of IR and Raman bands. These calculated frequencies are often scaled by an empirical factor to better match experimental data.

For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating the isotropic magnetic shielding constants of the ¹H and ¹³C nuclei. nih.govnrel.gov These shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

Table 2: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value/Range | Notes |

| ¹H-NMR Chemical Shifts (δ, ppm) | ||

| Aromatic Protons | 7.0 - 7.8 | The exact shifts depend on the position relative to the substituents. |

| Methoxy Protons (-OCH₃) | 3.8 - 4.0 | Typically a singlet in this range. |

| ¹³C-NMR Chemical Shifts (δ, ppm) | ||

| C-Cl | 125 - 135 | |

| C-NO₂ | 145 - 155 | |

| C-OCH₃ | 150 - 160 | |

| Other Aromatic Carbons | 110 - 130 | |

| Methoxy Carbon (-OC H₃) | 55 - 65 | |

| Key IR Frequencies (cm⁻¹) | ||

| Asymmetric NO₂ Stretch | ~1520 - 1560 | A strong, characteristic band for nitroaromatics. |

| Symmetric NO₂ Stretch | ~1340 - 1370 | Another strong band for the nitro group. |

| C-O-C Stretch | ~1200 - 1280 | Characteristic of the methoxy group. |

| C-Cl Stretch | ~650 - 750 |

Note: These are estimated values based on computational studies of analogous compounds. Actual experimental values may vary.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to a specific activity, such as toxicity or binding affinity. nih.gov For nitroaromatic compounds, QSAR studies are frequently used to predict their environmental toxicity. researchgate.netmdpi.comsemanticscholar.org

While a specific QSAR model for this compound is not detailed in the literature, the general approach involves calculating a set of molecular descriptors that quantify its structural, electronic, and physicochemical properties. These descriptors can then be used to build a model using techniques like Multiple Linear Regression (MLR) or more advanced machine learning methods. mdpi.com

Relevant descriptors for a QSAR model of this compound would likely include:

Electronic Descriptors: HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and atomic charges on the nitro group. dergipark.org.tr

Topological Descriptors: Molecular connectivity indices that describe the branching and shape of the molecule.

Physicochemical Descriptors: LogP (octanol-water partition coefficient) to describe hydrophobicity, molecular weight, and molar refractivity.

The goal of such a model would be to predict the activity of new, untested nitroaromatic compounds based solely on their calculated molecular descriptors, thereby reducing the need for extensive experimental testing.

Applications of 1 Chloro 3 Methoxy 2 Nitrobenzene in Advanced Organic Synthesis and Materials Science

The strategic placement of chloro, methoxy (B1213986), and nitro functional groups on a benzene (B151609) ring makes 1-Chloro-3-methoxy-2-nitrobenzene a versatile and valuable compound in the fields of organic synthesis and materials science. The distinct electronic properties and reactivity of each substituent allow for a wide range of chemical transformations, positioning it as a key building block for more complex and high-value molecules.

Environmental Fate and Ecotoxicological Considerations of 1 Chloro 3 Methoxy 2 Nitrobenzene and Analogs

Biodegradation Pathways and Microbial Degradation Studies

The breakdown of complex organic molecules by microorganisms is a key process in environmental remediation. For chlorinated nitroaromatic compounds, this process is influenced by the molecular structure and the presence of specific microbial communities. While direct studies on 1-Chloro-3-methoxy-2-nitrobenzene are limited, research on its structural analogs, such as chloronitrobenzenes (CNBs) and nitrophenols, provides significant insight into its likely environmental behavior.

Microbial degradation of chlorinated nitroaromatic compounds can occur under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions, though rates can vary significantly. Generally, these compounds are not readily biodegradable. oecd.org For instance, in a standard test for ready biodegradability (OECD 301 C), 1-chloro-2-nitrobenzene (B146284) showed only 8.2% mineralization over 14 days with a non-adapted microbial inoculum. oecd.org However, specialized or adapted microbial cultures can achieve much higher removal rates. In one industrial wastewater treatment plant, removal of 1-chloro-2-nitrobenzene exceeded 95%, demonstrating the potential for degradation by acclimated microbial consortia. oecd.org

Studies on analogs like nitrophenols show that environmental conditions heavily influence degradation half-life. For 4-nitrophenol, the half-life in topsoil can be as short as one to three days under aerobic conditions, but extends to around 14 days under anaerobic conditions. cdc.gov The biodegradation half-life for 1-chloro-3-nitrobenzene (B92001) in solutions with soil-derived microorganisms was found to be greater than 64 days, indicating significant persistence. nih.gov

Table 1: Biodegradation Rates for this compound Analogs

| Compound | Condition | System | Degradation Rate / Half-Life | Source(s) |

|---|---|---|---|---|

| 1-Chloro-2-nitrobenzene | Aerobic | Non-adapted mixed inoculum | 8.2% mineralization in 14 days | oecd.org |

| 1-Chloro-2-nitrobenzene | Aerobic | Adapted industrial wastewater treatment | >95% removal | oecd.org |

| 1-Chloro-3-nitrobenzene | Not specified | Soil microorganism solution | >64 days | nih.gov |

| 4-Nitrophenol | Aerobic | Topsoil | 1-3 days | cdc.gov |

| 4-Nitrophenol | Anaerobic | Topsoil | ~14 days | cdc.gov |

The microbial degradation of chloronitrobenzenes typically proceeds through specific enzymatic pathways. The initial attack often involves either the reduction of the nitro group or the oxygenolytic removal of the nitro group. nih.govresearchgate.net

Reductive Pathways: Nitroreductases can reduce the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH₂) group. This is a common initial step in the breakdown of many nitroaromatic compounds. nih.gov

Oxidative Pathways (Dioxygenation): A crucial pathway for some bacteria involves dioxygenase enzymes, which insert two hydroxyl groups into the aromatic ring, leading to the elimination of the nitro group as nitrite (B80452). nih.govnih.gov This is often the first step in complete mineralization.

For example, the bacterium Diaphorobacter sp. strain JS3051 degrades 3-chloronitrobenzene by first using a Rieske nonheme iron dioxygenase to convert it to 4-chlorocatechol. nih.gov This intermediate is then further broken down. Similarly, Comamonas sp. strain CNB-1 degrades 4-chloronitrobenzene via a partial reductive pathway. nih.gov The degradation of 2-chloronitrobenzene and 4-chloronitrobenzene can also proceed through the formation of corresponding aminophenols and catechols. researchgate.net These studies suggest that key biodegradation products for compounds like this compound would likely include chlorinated and methoxylated catechols and aminophenols.

Photodegradation Mechanisms in Environmental Compartments

In addition to microbial action, sunlight can induce the degradation of chemical compounds in the environment, a process known as photolysis or photodegradation. For nitroaromatic compounds, this is an important fate process, particularly in the atmosphere and surface waters. cdc.gov

Vapor-phase 1-chloro-3-nitrobenzene is expected to be degraded in the atmosphere by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of 134 days. nih.gov Direct photolysis from sunlight exposure is also a significant degradation route. nih.govcdc.gov Studies have confirmed that 1-chloro-3-nitrobenzene undergoes photolysis in both pure and river water when exposed to natural sunlight. nih.gov The atmospheric half-lives for related nitrophenols are estimated to be between 3 and 18 days. cdc.gov For 1-chloro-2-nitrobenzene, the calculated atmospheric half-life from indirect photodegradation is 187 days. oecd.org

Environmental Distribution and Persistence Modeling

Once released into the environment, chemicals partition between air, water, and soil based on their physical and chemical properties, such as vapor pressure, water solubility, and affinity for organic carbon.

Fugacity models, like the Mackay level I model, predict the environmental compartments where a chemical is most likely to accumulate. For 1-chloro-2-nitrobenzene, modeling indicates that the primary target compartments are water (65.4%) and air (32.9%). oecd.org This is consistent with its moderate water solubility (441 mg/L) and vapor pressure (4.0 Pa at 20°C). oecd.org

For 1-chloro-3-nitrobenzene, a Henry's Law constant of 1.4 x 10⁻⁵ atm-cu m/mole suggests that volatilization from moist soil and water surfaces is a potential transport process. nih.gov Its mobility in soil is expected to be moderate, based on a calculated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 310. nih.gov Compounds with moderate mobility have some potential to leach into groundwater.

Bioaccumulation refers to the buildup of a chemical in an organism from all environmental sources, while bioconcentration specifically refers to uptake from water. These are often estimated using the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water.

Chlorinated nitroaromatic compounds generally exhibit a low potential for bioaccumulation. cdc.govaarti-industries.com Experimental studies with 1-chloro-2-nitrobenzene in fish (Cyprinus carpio) determined BCF values ranging from 7.0 to 22.3. oecd.org Similarly, the BCF for 1-chloro-4-nitrobenzene (B41953) is estimated to be less than 500, indicating a low potential for bioaccumulation. aarti-industries.com These low values suggest that these compounds are unlikely to magnify significantly through the aquatic food chain.

Table 2: Bioaccumulation Potential for Chloronitrobenzene Analogs

| Compound | Organism | Bioconcentration Factor (BCF) | Bioaccumulation Potential | Source(s) |

|---|---|---|---|---|

| 1-Chloro-2-nitrobenzene | Fish (Cyprinus carpio) | 7.0 - 22.3 | Low / Not significant | oecd.org |

| 1-Chloro-4-nitrobenzene | Not specified | < 500 | Low | aarti-industries.com |

Environmental Monitoring and Occurrence in Aquatic Systems

Detailed research findings and data tables regarding the environmental monitoring and occurrence of this compound in aquatic systems could not be generated due to a lack of available scientific data.

Biological Activity and Toxicological Mechanisms Excluding Dosage/administration

In Vitro and In Vivo Toxicological Assessments

Direct toxicological assessments for 1-Chloro-3-methoxy-2-nitrobenzene are not extensively available in public literature. However, data from structurally similar nitroaromatic compounds provide insights into its potential toxicological profile.

Specific mutagenicity and genotoxicity studies for this compound are not prominently documented. However, the class of nitroaromatic compounds, to which it belongs, has been subject to such investigations. For instance, the related compound 1-chloro-2-nitrobenzene (B146284) has demonstrated weak mutagenic activity in bacterial test systems, though not in mammalian cell systems in vitro. oecd.orgmhlw.go.jp It did, however, exhibit weak clastogenic activity in mammalian cells in vitro, inducing increased rates of Sister Chromatid Exchanges. oecd.orgmhlw.go.jp Intraperitoneal injection of 1-chloro-2-nitrobenzene into mice resulted in DNA damage in the liver and kidney. oecd.orgmhlw.go.jp Another related compound, 1-chloro-4-nitrobenzene (B41953), is suspected of causing genetic defects. lobachemie.com These findings for similar compounds suggest that this compound may warrant investigation for potential genotoxicity.

While specific studies on the cellular toxicity of this compound are limited, research on analogous compounds provides valuable data. The related compound, 1-chloro-2-methyl-3-nitrobenzene, has been shown to be toxic to aquatic species such as the freshwater flea (Daphnia magna) and the freshwater protozoan (Tetrahymena pyriformis). nih.gov Similarly, repeated dose toxicity studies in rats and mice on 1-chloro-2-nitrobenzene identified the blood, liver, kidney, and spleen as target organs, with methemoglobinemia being a sensitive parameter. oecd.orgmhlw.go.jp

Table 1: Toxicity of Related Nitroaromatic Compounds in Model Organisms

| Compound | Organism | Endpoint | Result | Reference |

|---|---|---|---|---|

| 1-Chloro-2-methyl-3-nitrobenzene | Leuciscus idus melanotus (Fish) | LC50 (96 h) | 9.04 mg/L | echemi.com |

| 1-Chloro-2-methyl-3-nitrobenzene | Daphnia magna (Water flea) | EC0 (24 h) | 2 mg/L | echemi.com |

| 1-Chloro-2-nitrobenzene | Rat | Oral LD50 (male) | 144, 251, or 560 mg/kg | oecd.orgmhlw.go.jp |

| 1-Chloro-2-nitrobenzene | Rat | Oral LD50 (female) | 263 or 560 mg/kg | oecd.orgmhlw.go.jp |

| 1-Chloro-2-nitrobenzene | Mouse | Subacute NOAEL (male) | 16 mg/kg bw/day | oecd.orgmhlw.go.jp |

LC50: Lethal concentration for 50% of the test population. EC0: The concentration at which no effect is observed. LD50: Lethal dose for 50% of the test population. NOAEL: No-observed-adverse-effect level.

Structure-Activity Relationships for Biological Effects

The chemical structure of this compound, featuring a benzene (B151609) ring substituted with a chlorine atom, a methoxy (B1213986) group, and a nitro group, dictates its reactivity and biological interactions. cymitquimica.com The chlorine and nitro groups are electron-withdrawing, which increases the electrophilic character of the aromatic ring, while the methoxy group is electron-donating. cymitquimica.com The relative positions of these groups are also critical. For example, in the related compound 1-chloro-2-methyl-3-nitrobenzene, steric interactions between the adjacent chloro, methyl, and nitro groups influence the molecule's conformation. nih.gov Structure-activity relationship studies on other related compounds have shown that modifying these functional groups can significantly alter biological activity. For instance, in a series of antimicrobial compounds, replacing a bromine atom with an iodine atom on a similar scaffold (1-iodo-3-chloro-2-methoxy-5-nitrobenzene) led to a 2.5-fold increase in activity against S. aureus.

Potential Interactions with Biological Macromolecules

The electrophilic nature of the nitroaromatic ring in this compound suggests a potential for interaction with nucleophilic sites on biological macromolecules such as proteins and DNA. Metabolism of such compounds can lead to reactive intermediates that form covalent adducts. For example, the metabolic pathway for 2,4-dichloro-1-nitrobenzene in rats involves the formation of an N-acetylcysteine conjugate, indicating an initial interaction with the cellular antioxidant glutathione. iarc.fr Furthermore, nitrobenzene (B124822) compounds are known to interact with the iron in hemoglobin, leading to the formation of methemoglobin, which impairs oxygen transport. industrialchemicals.gov.au It is also plausible that this compound could interact with metabolic enzymes like cytochrome P450s, which are often involved in the biotransformation of xenobiotics.

Role in Drug Discovery and Development

The primary role of this compound in the pharmaceutical field is as a chemical intermediate in organic synthesis. cymitquimica.comevitachem.com Its functional groups allow for a variety of chemical transformations, making it a valuable building block for more complex molecules. For example, it can be synthesized from 3-methoxy-2-nitro-phenylamine and subsequently used as a precursor in the creation of more complex heterocyclic structures. chemicalbook.com The broader class of substituted nitrobenzenes is crucial in drug discovery. For instance, substituted 2-nitrobenzaldehydes are used to synthesize 2-CF3-indoles, a "privileged structure" found in many pharmaceutical agents. nih.gov Similarly, the related compound 1-chloro-2-methyl-3-nitrobenzene serves as an intermediate in the synthesis of the bronchodilatory agent vasicine. nih.gov This highlights the utility of the structural motif of this compound as a starting point for developing potentially therapeutic compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Chloro-3-methoxy-2-nitrobenzene, and how can computational tools aid in pathway optimization?

- Methodology : Begin with nitration and chlorination of methoxybenzene derivatives. Use databases like REAXYS or PISTACHIO to predict feasible routes . For optimization, employ computational tools (e.g., QSPR models) to evaluate reaction parameters (temperature, catalysts) and predict regioselectivity. Validate pathways with small-scale trials and HPLC monitoring .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology : Follow TCI America’s guidelines: use NIOSH-approved respirators, impervious gloves (e.g., nitrile), and safety goggles. Work in a fume hood with local exhaust ventilation. Store in airtight containers away from light and moisture. Implement spill containment measures (e.g., inert adsorbents) and dispose via hazardous waste protocols .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodology : Use <sup>1</sup>H/<sup>13</sup>C NMR to identify methoxy (-OCH3), nitro (-NO2), and chloro (-Cl) groups. Compare peaks with PubChem or NIST reference data . Complement with FT-IR (C-Cl stretch ~550 cm<sup>-1</sup>, nitro symmetric/asymmetric stretches) and GC-MS for purity assessment. For crystallography, refine structures via SHELXL .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point, solubility) for this compound?

- Methodology : Cross-validate data using authoritative databases (NIST, PubChem) and replicate measurements with calibrated equipment (e.g., DSC for melting points). Perform purity checks via elemental analysis or HPLC. Publish discrepancies with detailed experimental conditions to aid reproducibility .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving this compound?

- Methodology : Use directing effects: the methoxy group is a strong para/ortho director, while nitro and chloro are meta directors. Employ DFT calculations (e.g., Gaussian) to model transition states and predict substitution sites. Experimentally, vary solvents (e.g., polar aprotic for nitration) and catalysts (e.g., H2SO4 vs. HNO3/AcOH) .

Q. How does this compound behave under hydrolytic or photolytic conditions, and what degradation products form?

- Methodology : Conduct accelerated stability studies (ICH Q1A guidelines): expose to UV light (photolysis chamber) or acidic/alkaline buffers (pH 1–13). Monitor degradation via LC-MS and identify products using high-resolution mass spectrometry (HRMS). Compare fragmentation patterns with predictive tools like MassBank .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.